2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and fluorinated phenyl groups, which often enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Fluorophenoxyacetyl Group: This step involves the acylation of the quinoxaline core using 4-fluorophenoxyacetyl chloride under basic conditions.
Final Coupling: The final step is the coupling of the intermediate with 4-fluorophenylacetamide, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.
Reduction: Reduction reactions can also occur, potentially converting the ketone group to an alcohol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Products may include quinoxaline N-oxides.
Reduction: Products may include alcohol derivatives of the original compound.
Substitution: Products may include nitro or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive quinoxaline core.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The exact mechanism of action of 2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and fluorophenyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2,3-diphenylquinoxaline.
Fluorophenyl Compounds: Compounds with similar fluorophenyl groups, such as 4-fluorophenylacetic acid.
Uniqueness
What sets 2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide apart is the combination of its quinoxaline core and fluorophenyl groups, which confer unique properties such as enhanced stability, bioavailability, and potential biological activity.
Properties
Molecular Formula |
C24H19F2N3O4 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-[1-[2-(4-fluorophenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H19F2N3O4/c25-15-5-9-17(10-6-15)27-22(30)13-21-24(32)28-19-3-1-2-4-20(19)29(21)23(31)14-33-18-11-7-16(26)8-12-18/h1-12,21H,13-14H2,(H,27,30)(H,28,32) |
InChI Key |
HUCJHBUSZPVSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)COC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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